![molecular formula C25H31FN2O2S B2583704 2-[4-(9-氟-3-丙烷-2-基-5,6-二氢苯并[b][1]苯并噻吩-5-基)哌嗪-1-基]乙酸乙酯 CAS No. 70931-51-0](/img/structure/B2583704.png)
2-[4-(9-氟-3-丙烷-2-基-5,6-二氢苯并[b][1]苯并噻吩-5-基)哌嗪-1-基]乙酸乙酯
描述
“2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethyl acetate” is a chemical compound with diverse applications in scientific research, offering potential for drug development and therapeutic studies. It is used in the vulcanization system of fluoroelastomers and in the manufacture of fine chemicals and rubber products .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzothiepin core with various substituents, including a fluoro group, a propan-2-yl group, and a piperazin-1-yl group .科学研究应用
晶体结构分析
已对与2-[4-(9-氟-3-丙烷-2-基-5,6-二氢苯并[b][1]苯并噻吩-5-基)哌嗪-1-基]乙酸乙酯相关的化合物的晶体结构进行了研究,提供了关于它们的分子构象和分子间相互作用的见解。例如,对相关哌嗪衍生物的晶体结构的研究揭示了分子构象和相互作用如何变化,这对于理解新化合物的理化性质和潜在生物活性至关重要 (Faizi, Ahmad, & Golenya, 2016); (Mahesha 等人,2019)。
抗菌活性
一些研究合成了与该化学结构相关的化合物,并评估了它们的抗菌特性。这些研究有助于开发针对各种细菌和真菌病原体的新的治疗剂。例如,已经合成了一些新的苯并噻唑衍生物,并测试了它们的抗菌和抗真菌活性,对一系列病原体显示出有希望的结果 (Patel & Agravat, 2007)。
新化合物的合成
该研究还包括基于2-[4-(9-氟-3-丙烷-2-基-5,6-二氢苯并[b][1]苯并噻吩-5-基)哌嗪-1-基]乙酸乙酯的结构框架合成新的化合物。这些合成工作旨在探索新的药理活性化合物的化学空间,有可能导致开发出具有改进的疗效和安全性特征的新药。新吡啶衍生物的合成展示了相关结构在产生具有显着抗菌活性的化合物方面的多功能性,证明了此类分子的治疗潜力 (Patel, Agravat, & Shaikh, 2011)。
属性
IUPAC Name |
2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O2S/c1-17(2)19-5-7-24-22(14-19)23(15-20-4-6-21(26)16-25(20)31-24)28-10-8-27(9-11-28)12-13-30-18(3)29/h4-7,14,16-17,23H,8-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZLMJZKYPDINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCOC(=O)C)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2583623.png)
![4-[4-(4-Chlorobenzoyl)phenoxy]butanoic acid](/img/structure/B2583624.png)
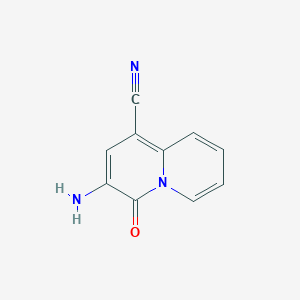
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2583629.png)
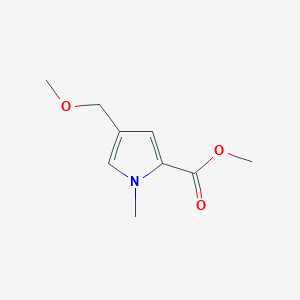
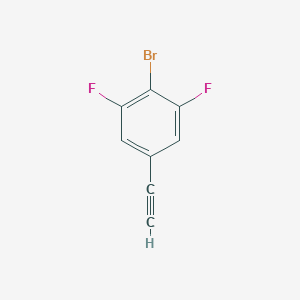
![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583634.png)
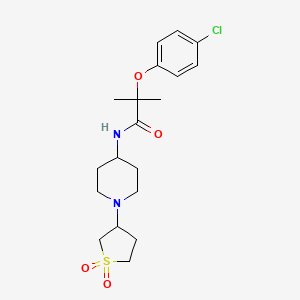
![2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide](/img/structure/B2583637.png)
![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583639.png)
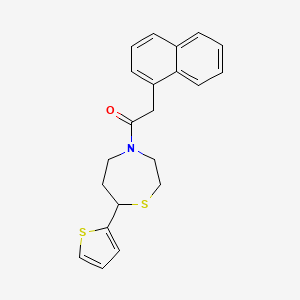
![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2583641.png)
